Akt-IN-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Akt-IN-8 is a potent inhibitor of the serine/threonine kinase known as Akt, which plays a crucial role in the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is essential for regulating cell growth, survival, metabolism, and angiogenesis. This compound has shown significant potential in inhibiting the activity of Akt isoforms, making it a valuable compound in cancer research and therapy .
准备方法
Akt-IN-8 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of a fused tetracyclic derivative. The preparation method includes the following steps :
Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds through various chemical reactions, including condensation and cyclization.
Final Synthesis: The intermediate compounds are then subjected to further reactions, such as halogenation and nucleophilic substitution, to form the final this compound compound.
Purification: The final product is purified using techniques like recrystallization and chromatography to obtain a high-purity compound suitable for research and industrial applications.
化学反应分析
Akt-IN-8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions are as follows :
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound.
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications.
科学研究应用
Akt-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Cancer Research: this compound is extensively used in cancer research to study the inhibition of the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers. It has shown promise in reducing tumor growth and enhancing the efficacy of other anticancer therapies.
Cell Signaling Studies: Researchers use this compound to investigate the role of Akt in cell signaling pathways, including its effects on cell proliferation, survival, and metabolism.
Drug Development: this compound serves as a lead compound in the development of new therapeutic agents targeting the Akt pathway. Its structure and activity provide valuable insights for designing more potent and selective inhibitors.
Biological Assays: The compound is used in various biological assays to evaluate its effects on different cell types and to identify potential biomarkers for Akt inhibition.
作用机制
Akt-IN-8 exerts its effects by inhibiting the activity of Akt isoforms (Akt1, Akt2, and Akt3) through binding to the kinase domain. This inhibition prevents the phosphorylation and activation of downstream targets involved in cell survival, proliferation, and metabolism . The molecular targets and pathways involved include:
PI3K/Akt/mTOR Pathway: this compound disrupts the signaling cascade by inhibiting Akt, leading to decreased cell survival and increased apoptosis.
Regulation of Transcription Factors: The compound affects the activity of transcription factors such as FOXO and NF-κB, which play roles in cell cycle regulation and apoptosis.
Metabolic Pathways: this compound influences metabolic pathways by altering glucose uptake and lipid synthesis, contributing to its anticancer effects.
相似化合物的比较
Akt-IN-8 is compared with other similar compounds, including ATP-competitive and allosteric Akt inhibitors :
ATP-Competitive Inhibitors: These inhibitors, such as capivasertib and ipatasertib, bind to the ATP-binding site of Akt, preventing its activation. This compound, however, has shown higher selectivity and potency in inhibiting Akt isoforms.
Allosteric Inhibitors: Compounds like MK-2206 and miransertib bind to allosteric sites on Akt, inducing conformational changes that inhibit its activity. This compound’s unique binding mechanism provides distinct advantages in terms of selectivity and efficacy.
Similar compounds include:
- Capivasertib
- Ipatasertib
- MK-2206
- Miransertib
This compound stands out due to its potent inhibition of all three Akt isoforms and its potential for use in combination therapies to overcome drug resistance.
生物活性
Akt-IN-8 is a selective inhibitor of the AKT signaling pathway, which plays a critical role in various cellular processes, including metabolism, growth, survival, and apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment and other diseases associated with dysregulated AKT activity. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of AKT Signaling
The AKT pathway is frequently activated in cancers due to mutations or dysregulation of upstream signaling components such as phosphatidylinositol 3-kinase (PI3K). AKT, once activated, phosphorylates a wide array of substrates that promote cell survival and proliferation while inhibiting apoptosis. The pathway's aberration is linked to tumorigenesis and resistance to therapies .
This compound selectively inhibits the phosphorylation activity of AKT at the T308 and S473 residues, which are crucial for its full activation. By blocking these phosphorylation events, this compound disrupts downstream signaling pathways that lead to cell growth and survival. This inhibition can induce apoptosis in cancer cells and sensitize them to other therapeutic agents .
In Vitro Studies
Several studies have demonstrated the efficacy of this compound in various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 1.5 | Induces apoptosis |
A549 (Lung Cancer) | 2.0 | Inhibits proliferation |
HCT116 (Colorectal) | 0.9 | Reduces cell viability |
These results indicate that this compound exhibits potent anti-cancer activity across multiple cancer types by targeting the AKT pathway .
In Vivo Studies
In vivo studies using xenograft models have further validated the anti-tumor effects of this compound:
- Study 1 : Mice implanted with MCF-7 cells showed a significant reduction in tumor volume after treatment with this compound compared to control groups (p < 0.01).
- Study 2 : In A549 xenografts, treatment with this compound led to a decrease in tumor weight by approximately 45% after three weeks of administration.
These findings underscore the potential of this compound as a therapeutic agent in oncology .
Case Study 1: Breast Cancer
A clinical trial involving patients with advanced breast cancer evaluated the combination of this compound with standard chemotherapy. Results indicated that patients receiving the combination therapy experienced improved progression-free survival compared to those receiving chemotherapy alone (median PFS: 6 months vs. 3 months; p < 0.05). Adverse effects were manageable and included fatigue and mild gastrointestinal symptoms .
Case Study 2: Lung Cancer
In another trial focusing on non-small cell lung cancer (NSCLC), patients treated with this compound exhibited a higher response rate when combined with targeted therapies compared to monotherapy. The overall response rate was reported at 60%, significantly higher than historical controls for NSCLC treatments .
属性
分子式 |
C22H25ClN6O3 |
---|---|
分子量 |
456.9 g/mol |
IUPAC 名称 |
(5R,7S)-5-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-9-oxa-2,12,14,16-tetrazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),10,13(17),14-tetraene-5-carboxamide |
InChI |
InChI=1S/C22H25ClN6O3/c23-14-3-1-13(2-4-14)16(5-8-30)28-21(31)22(24)6-7-29-15(9-22)11-32-17-10-25-19-18(17)20(29)27-12-26-19/h1-4,10,12,15-16,30H,5-9,11,24H2,(H,28,31)(H,25,26,27)/t15-,16-,22+/m0/s1 |
InChI 键 |
AWLFPOHXSPBHQB-PONJGIIJSA-N |
手性 SMILES |
C1CN2[C@@H](C[C@]1(C(=O)N[C@@H](CCO)C3=CC=C(C=C3)Cl)N)COC4=CNC5=C4C2=NC=N5 |
规范 SMILES |
C1CN2C(CC1(C(=O)NC(CCO)C3=CC=C(C=C3)Cl)N)COC4=CNC5=C4C2=NC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。